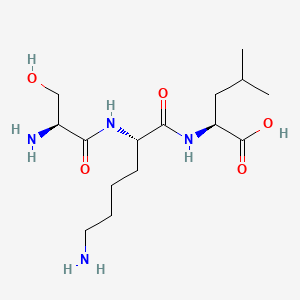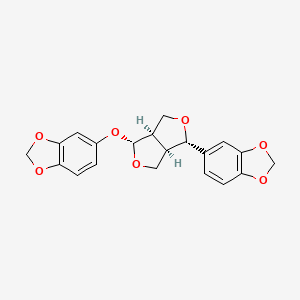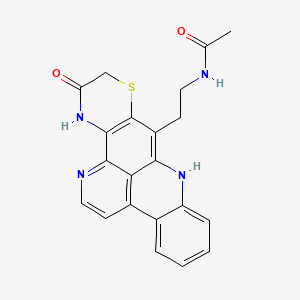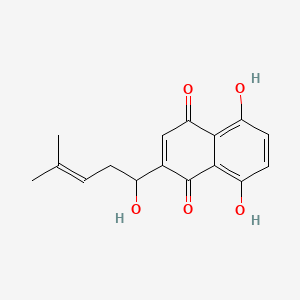
(S)-SNAP 5114
Vue d'ensemble
Description
Ce composé est connu pour sa capacité à augmenter les niveaux de GABA thalamique et présente des propriétés anticonvulsivantes après administration systémique .
Préparation Methods
Voies de synthèse et conditions de réaction
La synthèse du SNAP-5114 implique la réaction du tris(4-méthoxyphényl)méthanol avec l’éthyl 3-pipéridinecarboxylate dans des conditions spécifiques. La réaction nécessite généralement une base telle que l’hydrure de sodium et un solvant tel que le tétrahydrofurane. Le produit est ensuite purifié à l’aide de techniques chromatographiques pour obtenir un composé de haute pureté .
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques du SNAP-5114 ne soient pas largement documentées, la synthèse suit généralement les procédures à l’échelle du laboratoire avec des ajustements potentiels de mise à l’échelle. Les étapes clés impliquent la préparation d’intermédiaires et leur couplage ultérieur dans des conditions contrôlées pour assurer un rendement et une pureté élevés .
Applications De Recherche Scientifique
SNAP-5114 has several applications in scientific research:
Mécanisme D'action
Le SNAP-5114 exerce ses effets en inhibant la recapture de l’acide gamma-aminobutyrique (GABA) dans les neurones présynaptiques et les cellules gliales. Cette inhibition augmente la concentration extracellulaire de GABA, améliorant ainsi ses effets inhibiteurs sur l’activité neuronale. Le composé présente une sélectivité pour les transporteurs GAT-3 et GAT-2, avec des valeurs IC50 de 5 micromolaires et 21 micromolaires, respectivement .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of SNAP-5114 involves the reaction of tris(4-methoxyphenyl)methanol with ethyl 3-piperidinecarboxylate under specific conditions. The reaction typically requires a base such as sodium hydride and a solvent like tetrahydrofuran. The product is then purified using chromatographic techniques to obtain a high-purity compound .
Industrial Production Methods
While specific industrial production methods for SNAP-5114 are not widely documented, the synthesis generally follows the laboratory-scale procedures with potential scaling adjustments. The key steps involve the preparation of intermediates and their subsequent coupling under controlled conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types de réactions
Le SNAP-5114 subit principalement des réactions de substitution en raison de la présence de groupes fonctionnels réactifs. Il peut également participer à des réactions d’oxydation et de réduction dans des conditions appropriées .
Réactifs et conditions courants
Réactions de substitution : Les réactifs courants comprennent les halogénoalcanes et les bases telles que l’hydrure de sodium.
Réactions d’oxydation : Des réactifs comme le permanganate de potassium ou le trioxyde de chrome peuvent être utilisés.
Réactions de réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium ou le borohydrure de sodium sont généralement utilisés.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution peuvent donner différents dérivés substitués du SNAP-5114, tandis que les réactions d’oxydation et de réduction peuvent modifier les groupes fonctionnels présents sur la molécule .
Applications de la recherche scientifique
Le SNAP-5114 a plusieurs applications dans la recherche scientifique :
Comparaison Avec Des Composés Similaires
Composés similaires
Dérivés de l’acide nipecotique : Ces composés inhibent également les transporteurs du GABA mais peuvent avoir des profils de sélectivité et des puissances différents.
Tiagabine : Un autre inhibiteur de la recapture du GABA avec une structure chimique et une sélectivité différentes pour GAT-1.
Unicité
Le SNAP-5114 est unique en raison de sa forte sélectivité pour les transporteurs GAT-3 et GAT-2, ce qui en fait un outil précieux pour étudier les rôles de ces transporteurs spécifiques dans le système nerveux central. Sa capacité à augmenter les niveaux de GABA thalamique et à présenter des propriétés anticonvulsivantes le distingue encore des autres inhibiteurs de la recapture du GABA .
Propriétés
IUPAC Name |
(3S)-1-[2-[tris(4-methoxyphenyl)methoxy]ethyl]piperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H35NO6/c1-34-26-12-6-23(7-13-26)30(24-8-14-27(35-2)15-9-24,25-10-16-28(36-3)17-11-25)37-20-19-31-18-4-5-22(21-31)29(32)33/h6-17,22H,4-5,18-21H2,1-3H3,(H,32,33)/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDLDUZLDZBVOAS-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)(C3=CC=C(C=C3)OC)OCCN4CCCC(C4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)(C3=CC=C(C=C3)OC)OCCN4CCC[C@@H](C4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H35NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40440224 | |
| Record name | SNAP-5114 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40440224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
505.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157604-55-2 | |
| Record name | SNAP-5114 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40440224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-SNAP-5114 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: (S)-SNAP-5114 stands out due to its preferential binding to the GAT3 subtype. While it demonstrates inhibitory action on other GAT subtypes like GAT2, its potency is significantly higher for GAT3. [] This selectivity makes it a valuable tool for investigating the specific roles of GAT3 in GABAergic neurotransmission. [, , ]
ANone: (S)-SNAP-5114 binds to GATs, particularly GAT3, and impedes their ability to remove GABA from the synaptic cleft. [] This inhibition leads to an increased concentration of GABA in the extracellular space. [] In the nucleus tractus solitarii (nTS), this blockade of GAT3 by (S)-SNAP-5114 resulted in hyperpolarization of nTS neurons and decreased the frequency of spontaneous inhibitory postsynaptic currents. [] This suggests that GAT3 plays a critical role in regulating GABAergic tone, influencing neuronal activity and, consequently, physiological functions like cardiorespiratory control. []
ANone: Despite its usefulness, (S)-SNAP-5114 has limitations. One major concern is its stability. The compound is known to be chemically labile, which can complicate its use and storage. [] Furthermore, while it displays selectivity for GAT3, it's not absolute. This lack of complete selectivity means researchers need to consider the potential off-target effects on other GAT subtypes when interpreting experimental results. []
ANone: Future research could focus on developing more stable analogs of (S)-SNAP-5114 with enhanced selectivity for GAT3. Identifying the precise binding site of (S)-SNAP-5114 on GAT3 through computational modeling could significantly aid in the rational design of next-generation inhibitors with improved pharmacological properties. [] This deeper understanding of (S)-SNAP-5114's interactions with GAT3 could pave the way for developing novel therapeutics targeting GAT3-mediated physiological processes.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


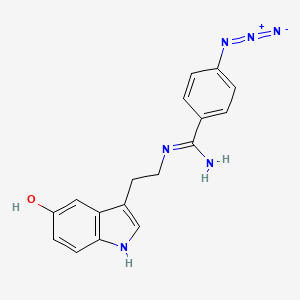
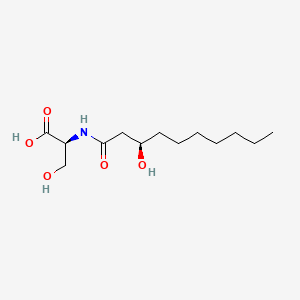

![(5s,6s)-5-Hydroxy-6-methyloctahydro-2h,5h,9h-indeno[7a,1-h]indolizin-3(4h)-one 8-oxide](/img/structure/B1680951.png)
![3-(6-Benzoyl-1,3-dioxobenzo[de]isoquinolin-2-yl)-4-hydroxybenzenesulfonamide](/img/structure/B1680953.png)
